5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde
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Overview
Description
5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde is an organic compound with the molecular formula C₁₆H₁₃BrO₂ It is a derivative of benzaldehyde, featuring a bromine atom and a phenylprop-2-enyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde typically involves the following steps:
Alkylation: The phenylprop-2-enyl group is introduced via an alkylation reaction. This can be achieved using allyl bromide in the presence of a base such as potassium carbonate.
Aldehyde Formation: The final step involves the formation of the aldehyde group, which can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzoic acid.
Reduction: 5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of the phenylprop-2-enyl group.
2-Bromo-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the phenylprop-2-enyl group.
Uniqueness
5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde is unique due to the presence of the phenylprop-2-enyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Biological Activity
5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde (CAS 79844-41-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis pathways, and relevant research findings, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C16H13BrO2, with a molecular weight of 317.18 g/mol. The compound features a bromine atom, an aldehyde group, and a phenylpropene moiety, contributing to its unique reactivity and biological profile.
Synthesis Pathways
The synthesis of this compound typically involves the following steps:
- Formation of Chalcone Derivatives : The initial step often includes the reaction between appropriate aldehydes and ketones under basic conditions to form chalcone derivatives.
- Bromination : The introduction of the bromine substituent can be achieved through electrophilic aromatic substitution reactions.
- Final Modification : The compound can be further modified to enhance its biological activity or solubility.
These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on flavonoid derivatives have shown that certain substitutions can enhance cytotoxicity against various cancer cell lines, including non-small cell lung cancer (A549) cells .
Table 1: Anticancer Activity Comparison
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
5-Bromo Chalcone | TBD | Induces apoptosis via mitochondrial pathways |
6l (Flavonol) | 0.46 | Apoptosis through caspase activation |
5-Fluorouracil | 4.98 | Inhibition of DNA synthesis |
The mechanism of action for these compounds often involves the induction of apoptosis through mitochondrial pathways, as evidenced by changes in the expression of apoptosis-related proteins such as Bcl-2 and Bax .
Antimicrobial Activity
Chalcone derivatives have demonstrated broad-spectrum antimicrobial activities. The presence of the α,β-unsaturated carbonyl group in chalcones is critical for their interaction with microbial targets, leading to inhibition of growth in various bacterial strains .
Table 2: Antimicrobial Activity Overview
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5-Bromo Chalcone | Staphylococcus aureus | TBD |
Other Chalcones | E. coli | TBD |
Case Studies and Research Findings
- Flavonoid Synthesis and Activity : A study synthesized various flavonoid compounds, including derivatives related to chalcones. These compounds were tested against A549 cells, revealing that specific substitutions significantly enhanced their anticancer activity .
- Mechanistic Insights : Detailed investigations into the apoptotic pathways activated by chalcone derivatives have shown that they can modulate key signaling pathways involved in cancer cell survival .
- Comparative Studies : Research comparing the efficacy of different chalcone derivatives has highlighted the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
5-bromo-2-[(E)-3-phenylprop-2-enoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c17-15-8-9-16(14(11-15)12-18)19-10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOMLOURFBRIGZ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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